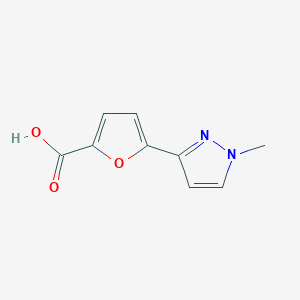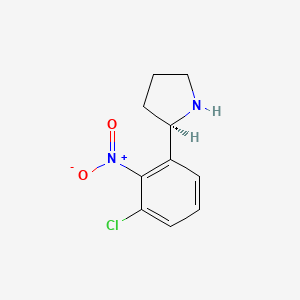
(R)-2-(3-Chloro-2-nitrophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Chloro-2-nitrophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 3-chloro-2-nitrophenyl group. Chiral compounds like this one are of significant interest in various fields, including medicinal chemistry and materials science, due to their unique stereochemistry and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-nitrobenzene and pyrrolidine.
Formation of Intermediate: The initial step may involve the nitration of 3-chlorobenzene to form 3-chloro-2-nitrobenzene.
Coupling Reaction: The key step involves the coupling of 3-chloro-2-nitrobenzene with pyrrolidine under specific reaction conditions, such as the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for ®-2-(3-Chloro-2-nitrophenyl)pyrrolidine would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Chloro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Potassium permanganate, water, acidic or basic conditions.
Major Products
Reduction: Formation of ®-2-(3-Chloro-2-aminophenyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Oxidation: Formation of corresponding lactams.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: ®-2-(3-Chloro-2-nitrophenyl)pyrrolidine can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Material Science: It can be incorporated into polymers to impart chirality and enhance material properties.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its unique structure.
Chiral Drug Development: It can serve as a precursor for the synthesis of chiral drugs with potential therapeutic applications.
Medicine
Pharmacological Research: The compound can be investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Chemical Manufacturing: It can be used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-(3-Chloro-2-nitrophenyl)pyrrolidine would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Chloro-2-nitrophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(3-Chloro-2-nitrophenyl)pyrrolidine: The racemic mixture, which contains both ® and (S) enantiomers.
2-(3-Bromo-2-nitrophenyl)pyrrolidine: A similar compound with a bromo group instead of a chloro group.
Uniqueness
®-2-(3-Chloro-2-nitrophenyl)pyrrolidine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomers and other similar compounds
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
(2R)-2-(3-chloro-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-1-3-7(10(8)13(14)15)9-5-2-6-12-9/h1,3-4,9,12H,2,5-6H2/t9-/m1/s1 |
InChI Key |
OGUZLONHWSJVNE-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


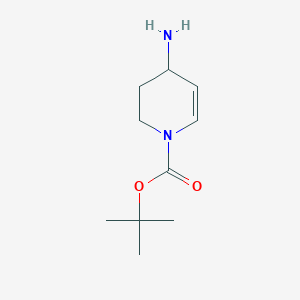
![5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15277286.png)
![2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B15277288.png)
![3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B15277299.png)

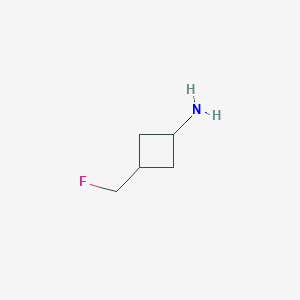
![4-(3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B15277310.png)
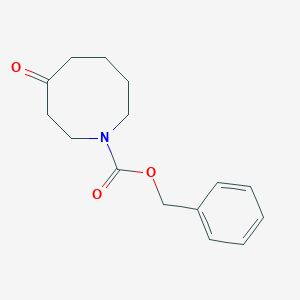

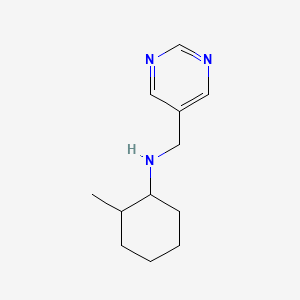
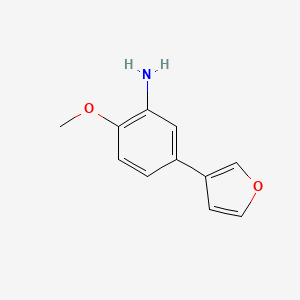

![tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B15277356.png)
